1,2-Bis(chloroacetoxy)ethane 1,2-Bis(chloroacetoxy)ethane
Brand Name: Vulcanchem
CAS No.: 6941-69-1
VCID: VC1964379
InChI: InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
SMILES: C(COC(=O)CCl)OC(=O)CCl
Molecular Formula: C6H8Cl2O4
Molecular Weight: 215.03 g/mol

1,2-Bis(chloroacetoxy)ethane

CAS No.: 6941-69-1

Cat. No.: VC1964379

Molecular Formula: C6H8Cl2O4

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(chloroacetoxy)ethane - 6941-69-1

Specification

CAS No. 6941-69-1
Molecular Formula C6H8Cl2O4
Molecular Weight 215.03 g/mol
IUPAC Name 2-(2-chloroacetyl)oxyethyl 2-chloroacetate
Standard InChI InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
Standard InChI Key HIIBHBNRMVLLKH-UHFFFAOYSA-N
SMILES C(COC(=O)CCl)OC(=O)CCl
Canonical SMILES C(COC(=O)CCl)OC(=O)CCl
Melting Point 45.5 °C

Introduction

Physical and Chemical Properties

Basic Identification Information

1,2-Bis(chloroacetoxy)ethane, also known as Ethylene Glycol Bis(monochloroacetate) or Ethylene Glycol Dichloroacetate, is characterized by the following properties:

PropertyValue
CAS Number6941-69-1
Molecular FormulaC₆H₈Cl₂O₄
Molecular Weight215.03 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or lump
Melting Point40.0-45.0°C (typically 41°C)
Boiling Point158°C at 8 mmHg
Reaxys Registry Number1782013
PubChem CID81365

Structural Characteristics

1,2-Bis(chloroacetoxy)ethane possesses a distinctive molecular structure featuring an ethylene glycol backbone with two chloroacetoxy groups attached to each carbon atom. This structure can be represented as:

ClCH₂COO-CH₂-CH₂-OOCCH₂Cl

The compound's structure contains ester linkages that connect the ethylene glycol unit to the chloroacetyl groups. These functional groups are responsible for the compound's chemical reactivity and applications in synthetic organic chemistry. The molecule contains reactive chlorine atoms that serve as excellent leaving groups, facilitating nucleophilic substitution reactions.

Synthesis and Preparation Methods

The synthesis of 1,2-Bis(chloroacetoxy)ethane typically follows established esterification protocols:

Laboratory Synthesis

The compound can be synthesized through the reaction of ethylene glycol with chloroacetyl chloride in the presence of a base. This reaction represents a typical esterification process where:

  • The hydroxyl groups of ethylene glycol react with the acyl chloride (chloroacetyl chloride)

  • The reaction proceeds with the elimination of HCl

  • A base (typically pyridine or triethylamine) is used to neutralize the generated HCl

  • The reaction yields the diester, 1,2-Bis(chloroacetoxy)ethane

The reaction can be represented as:

HOCH₂CH₂OH + 2 ClCH₂COCl → ClCH₂COO-CH₂CH₂-OOCCH₂Cl + 2 HCl

Purification and Analysis

After synthesis, the compound is typically purified through recrystallization or distillation techniques. Quality control is performed using gas chromatography (GC), with commercial products requiring a minimum purity of 98.0% . Additional analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy can be employed to confirm the structural identity and purity of the compound.

Chemical Reactivity and Reactions

1,2-Bis(chloroacetoxy)ethane demonstrates significant chemical versatility due to its reactive chloroacetoxy groups. These groups can undergo various transformations, making the compound valuable in organic synthesis.

Reaction with Amines

One of the most notable reactions of 1,2-Bis(chloroacetoxy)ethane is its interaction with amines. This nucleophilic substitution reaction involves:

  • Displacement of the chlorine atoms by amino groups

  • Formation of new nitrogen-containing compounds

  • Potential for creating compounds with biological or pharmaceutical applications

The reaction follows an SN2 mechanism, with the amine acting as a nucleophile that attacks the carbon adjacent to the chlorine atom, resulting in the substitution of chlorine.

Reaction with Alcohols

The compound can undergo transesterification reactions with alcohols, which involve:

  • Exchange of the chloroacetoxy groups for alkoxy groups

  • Modification of the compound's properties

  • Synthesis of new ester derivatives

These reactions are typically conducted under basic or acidic catalysis and may require elevated temperatures to achieve satisfactory yields.

Hydrolysis Reactions

1,2-Bis(chloroacetoxy)ethane can undergo hydrolysis under both acidic and basic conditions:

  • In basic conditions, the ester bonds are cleaved to regenerate ethylene glycol and chloroacetic acid salts

  • In acidic conditions, the hydrolysis yields ethylene glycol and chloroacetic acid

  • The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts

Applications in Research and Industry

Organic Synthesis Applications

1,2-Bis(chloroacetoxy)ethane serves as a valuable building block in the synthesis of various organic compounds:

  • It functions as an intermediate in the preparation of more complex molecules

  • The compound can be used to introduce chloroacetoxy groups into other molecules

  • It serves as a precursor for the synthesis of specialized polymers and materials

Research Applications

In scientific research, 1,2-Bis(chloroacetoxy)ethane finds applications in:

  • Studies involving the modification of biomolecules

  • Investigations of reaction mechanisms involving ester derivatives

  • Development of new synthetic methodologies

  • Comparative studies with other related diesters

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 1,2-Bis(chloroacetoxy)ethane:

CompoundCAS NumberKey Differences
1,2-Bis(2-chloroethoxy)ethane112-26-5Contains ether linkages rather than ester linkages
1,2-Bis(chloroacetoxy)propane42831-64-1Contains an additional methyl group in the backbone
Ethylene glycol107-21-1The parent diol without chloroacetyl groups
Chloroacetic acid79-11-8The carboxylic acid component of the diester

Reactivity Comparison

The reactivity of 1,2-Bis(chloroacetoxy)ethane can be compared to its structural analogues:

  • It is generally more reactive than simple ethers like 1,2-Bis(2-chloroethoxy)ethane due to the presence of ester groups

  • It shows similar reactivity patterns to other chloroacetate esters but with the potential for dual functionalization

  • The compound is less reactive than acid chlorides such as chloroacetyl chloride but more reactive than simple esters

Analytical Methods for Identification and Characterization

Several analytical techniques can be employed to identify and characterize 1,2-Bis(chloroacetoxy)ethane:

Spectroscopic Methods

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for:

    • C=O stretching (around 1740-1750 cm⁻¹)

    • C-O stretching (1200-1250 cm⁻¹)

    • C-Cl stretching (700-800 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Shows signals for methylene protons adjacent to chlorine and ester groups

    • ¹³C NMR: Provides confirmation of carbonyl carbons and methylene carbons

Chromatographic Methods

  • Gas Chromatography (GC): The primary method for purity determination, with commercial standards requiring >98.0% purity

  • Liquid Chromatography (LC): Can be used for analysis when coupled with appropriate detectors

Physical Property Measurements

Confirmation of identity can also be achieved through determination of physical properties:

  • Melting point (40-45°C)

  • Boiling point (158°C at 8 mmHg)

  • Refractive index

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